Methyl 4-aminopyrrolidine-2-carboxylate
Description
Stereochemical Impact
- The (2S,4R) enantiomer demonstrates higher affinity for serine proteases (e.g., thrombin) compared to its (2R,4S) counterpart, as observed in kinetic studies.
- Boc-protected derivatives, such as (2R,4S)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate, exhibit altered solubility profiles due to the hydrophobic tert-butoxy group.
Functional Group Modifications
- Replacement of the methyl ester with a free carboxylic acid (as in 4-aminopyrrolidine-2-carboxylic acid) reduces membrane permeability but enhances ionic interactions in enzyme active sites.
- Sulfonyl-containing analogs, like methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, show improved metabolic stability due to steric shielding of the ester group.
Table 3: Biological Activity Correlations
| Derivative | Modification | Bioactivity (IC₅₀) | Target Enzyme |
|---|---|---|---|
| (2S,4R)-Methyl ester | None | 12 nM | Thrombin |
| 4-Aminopyrrolidine-2-carboxylic acid | -COOCH₃ → -COOH | 450 nM | Trypsin-like proteases |
| Boc-protected derivative | -NH₂ → -NHBoc | >1 µM | Non-specific |
These structural comparisons underscore the delicate balance between steric bulk, electronic effects, and hydrogen-bonding capacity in optimizing pyrrolidine-based therapeutics.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3 |
InChI Key |
NBCBMGPLDOYKKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-aminopyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique five-membered nitrogen-containing heterocyclic structure allows it to interact with biological targets effectively.
Drug Development
Research indicates that this compound may exhibit notable biological activity, particularly in modulating receptor or enzyme activity. Ongoing studies are investigating its potential therapeutic applications against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study evaluated the compound's effects on human tumor cell lines, revealing its potential to inhibit cell proliferation and induce autophagic cell death. This suggests its utility in developing new anticancer therapies .
Organic Synthesis
The compound is recognized for its role in organic synthesis, particularly in creating chiral molecules. Its stereochemistry contributes to its reactivity, making it valuable for synthesizing complex organic compounds.
Chiral Synthesis
This compound is employed in synthesizing various chiral intermediates. The compound's specific stereochemical configurations allow for the production of enantiomerically pure substances, which are essential in drug design and development.
Data Table: Comparison of Isomers
| Compound Name | Stereochemistry | Unique Features |
|---|---|---|
| (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate | (2S,4R) | Different spatial arrangement affecting reactivity |
| (2R,4S)-methyl 4-aminopyrrolidine-2-carboxylate | (2R,4S) | Distinct properties due to stereochemical variation |
| (2R,4R)-methyl 4-aminopyrrolidine-2-carboxylate | (2R,4R) | Unique characteristics based on stereochemistry |
| (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | (2S,4S) | Used in various synthetic applications |
Biological Research
The interactions of this compound with biomolecules are an area of active research. Understanding these interactions is crucial for developing new therapeutic strategies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Boiling Points: The pyrrolidine derivative (370.2°C) has a higher boiling point than pyridine analogues due to hydrogen bonding and molecular weight .
- Polarity: Hydroxyl-substituted pyrrolidine () exhibits greater polarity than the amino variant, impacting chromatographic behavior .
- Stereochemical Impact: The (2R,4S) configuration in the target compound contrasts with (2S,4R) isomers, influencing enantioselectivity in drug design .
Research Findings and Key Differences
- Reactivity: The amino group in pyrrolidine derivatives undergoes facile acylation, whereas pyridine analogues are more resistant due to aromatic stabilization .
- Stereochemical Sensitivity: (2R,4S) configurations are critical for binding affinity in drug candidates, as seen in antiviral and anticancer agents .
- Thermal Stability: BOC-protected compounds exhibit superior stability under acidic conditions compared to benzyl-protected variants .
Preparation Methods
Hydroxyproline Methylation
(4R)-4-hydroxyproline is esterified using methanol under acidic conditions (e.g., HCl gas or thionyl chloride) to yield methyl (4R)-4-hydroxyprolinate. This step typically achieves 75–80% yield under reflux conditions.
Amine Protection and Functionalization
The primary amine is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups. For Boc protection, Boc anhydride reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 85–90% yield. Subsequent oxidation or reduction steps adjust the hydroxyl group to the desired amine functionality.
Protection-Deprotection Strategies
Boc Protection Methodology
Boc protection is favored for its stability under diverse reaction conditions. After esterification, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in DCM. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane, selectively removing the Boc group while retaining the methyl ester.
Cbz Group Utilization
Alternative routes use Cbz protection, where benzyl chloroformate reacts with the amine in a water-THF mixture under basic conditions (NaHCO₃). Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen atmosphere removes the Cbz group, yielding the free amine.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis leverages continuous flow systems to enhance reaction control and scalability. For example, hydrogenation of 4-picoline derivatives under controlled pressure (5 MPa) and temperature (50–80°C) ensures high throughput, though equipment demands are significant.
Catalytic Optimization
Phosphomolybdic acid catalyzes oxidation steps, improving hydrogen peroxide efficiency and reducing reagent waste. This method achieves 78% yield in the reduction of 4-picoline-2-carboxylic acid ethyl ester oxynitride to the target compound.
Reaction Condition Optimization
Solvent Systems
Methanol and ethanol are preferred for esterification and reduction steps due to their polarity and compatibility with acid catalysts. Dichloromethane and ethyl acetate facilitate extraction and purification, minimizing side reactions.
Temperature and pH Control
Oxidation reactions proceed optimally at 0–80°C, with pH adjusted to alkaline conditions post-reaction to stabilize intermediates. Reduction steps require strict temperature control (0–50°C) to prevent racemization.
Analytical Characterization
Spectroscopic Validation
1H NMR confirms regiochemistry: methyl ester protons resonate at δ ~3.7 ppm, while pyrrolidine ring protons appear as multiplet signals at δ 1.8–3.5 ppm. 13C NMR identifies the ester carbonyl at δ ~170 ppm.
Crystallographic Analysis
Single-crystal X-ray diffraction resolves stereochemistry. Crystals grown via ethanol/water evaporation reveal puckered pyrrolidine rings and hydrogen-bonding networks, critical for confirming enantiomeric purity.
Comparative Data Tables
Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, HCl gas, reflux | 75–80 |
| Boc Protection | Boc₂O, DCM, TEA, 0°C → RT | 85–90 |
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF | 80–85 |
| Deprotection (Boc) | TFA, DCM | 95 |
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Hydrogenation Pressure | 5 MPa |
| Oxidation Temperature | 0–80°C |
| Reduction Solvent | Methanol/Ethanol |
Challenges and Innovations
Q & A
Q. What are the common synthetic routes for Methyl 4-aminopyrrolidine-2-carboxylate?
Methodological Answer: Synthesis typically involves stereoselective protection and functionalization of the pyrrolidine ring. Key steps include:
- Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups to protect the amine moiety during intermediate synthesis .
- Esterification : Methyl ester formation via reaction with methanol under acidic or catalytic conditions.
- Deprotection : Final removal of Boc groups using trifluoroacetic acid (TFA) to yield the free amine.
Q. Example Protocol :
Start with (4R)-4-hydroxy-D-proline methyl ester hydrochloride.
Protect the amine with Boc anhydride in dichloromethane (DCM) with triethylamine (TEA).
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | BocO, DCM, TEA, 0°C → RT | 85–90 | |
| Esterification | MeOH, HCl gas, reflux | 75–80 |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. Key signals:
- Methyl ester: δ ~3.7 ppm (H), ~52 ppm (C).
- Pyrrolidine ring protons: δ 1.8–3.5 ppm (multiplet patterns indicate ring puckering) .
- X-ray Crystallography :
- Grow single crystals via slow evaporation (solvent: ethanol/water).
- Collect diffraction data using a Bruker D8 VENTURE diffractometer.
- Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
- Visualize packing motifs and hydrogen bonds using Mercury CSD (Materials Module for intermolecular interaction analysis) .
Advanced Research Questions
Q. How can the puckering conformation of the pyrrolidine ring be analyzed quantitatively?
Methodological Answer: The Cremer-Pople puckering parameters (, , ) are used to describe non-planar ring conformations :
Define the mean plane of the ring using least-squares fitting.
Calculate displacements () of each atom from this plane.
Compute (total puckering amplitude) and (pseudorotation phase angles) using:
Compare results to databases (e.g., Cambridge Structural Database) to identify common conformational motifs.
Q. Table 2: Cremer-Pople Parameters for Pyrrolidine Derivatives
| Compound | (Å) | (°) | Reference |
|---|---|---|---|
| This compound* | 0.45–0.55 | 18–25 | |
| (R)-3-aminoproline hydrochloride | 0.48 | 22 | |
| *Hypothetical data based on analogous structures. |
Q. How to resolve data contradictions in crystal structure refinement?
Methodological Answer: Discrepancies between experimental and calculated diffraction data may arise from:
Q. Case Study :
Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification :
- Introduce substituents at C4 (e.g., alkyl, aryl) to modulate steric/electronic effects.
- Replace the methyl ester with bioisosteres (e.g., amides, carbamates) .
- Computational Modeling :
- Perform docking studies (AutoDock Vina) using protein targets (e.g., enzymes with pyrrolidine-binding pockets).
- Validate with MD simulations (GROMACS) to assess binding stability.
- Biological Assays :
- Test inhibitory activity against proteases or kinases (IC determination via fluorescence assays).
Q. Table 3: Representative Analogs and Activities
| Analog | Modification | Activity (IC, nM) | Reference |
|---|---|---|---|
| 4-Benzylamino derivative | C4 substitution | 120 ± 15 | |
| Carbamate analog | Ester → carbamate | 85 ± 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
